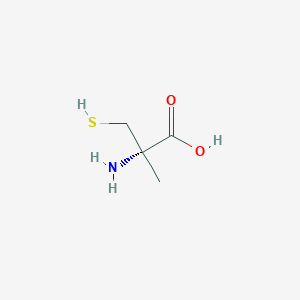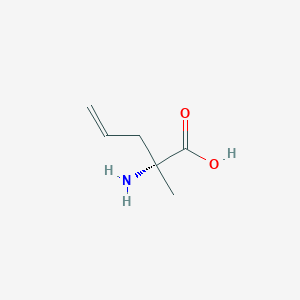
Fluorescein isothiocyanate isomer I
Übersicht
Beschreibung
Fluorescein isothiocyanate isomer I: is a derivative of fluorescein, a synthetic organic compound. It is widely used in various scientific fields due to its fluorescent properties. The compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the fluorescein molecule, which allows it to react with nucleophiles such as amine and sulfhydryl groups on proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluorescein isothiocyanate isomer I is synthesized by reacting fluorescein with thiophosgene. The reaction typically involves dissolving fluorescein in a suitable solvent such as pyridine, followed by the addition of thiophosgene. The reaction mixture is then stirred at room temperature for several hours to yield fluorescein-5-isothiocyanate .
Industrial Production Methods: In industrial settings, the production of fluorescein-5-isothiocyanate involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Fluorescein isothiocyanate isomer I undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group reacts with nucleophiles such as amines and thiols to form thiourea derivatives.
Hydrolysis: In the presence of water, fluorescein-5-isothiocyanate can hydrolyze to form fluorescein and thiocyanic acid.
Common Reagents and Conditions:
Amines: React with fluorescein-5-isothiocyanate to form stable thiourea bonds.
Thiols: React to form dithiourethane adducts.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Dithiourethane Adducts: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fluorescein isothiocyanate isomer I is used as a fluorescent labeling reagent for proteins and peptides. It is also employed in the synthesis of fluorescent probes and sensors .
Biology: In biological research, fluorescein-5-isothiocyanate is used for labeling antibodies, nucleic acids, and other biomolecules. It is widely used in techniques such as flow cytometry, immunofluorescence, and fluorescence microscopy .
Medicine: this compound is used in diagnostic assays and imaging techniques. It helps in the detection and quantification of specific biomolecules in clinical samples .
Industry: In industrial applications, fluorescein-5-isothiocyanate is used in the development of biosensors and diagnostic kits. It is also employed in quality control processes to detect contaminants and impurities .
Wirkmechanismus
Fluorescein isothiocyanate isomer I exerts its effects through its ability to form covalent bonds with nucleophiles such as amine and sulfhydryl groups on proteins. The isothiocyanate group reacts with these nucleophiles to form stable thiourea and dithiourethane bonds. This covalent attachment allows the compound to be used as a fluorescent label, enabling the detection and quantification of biomolecules in various assays .
Vergleich Mit ähnlichen Verbindungen
Fluorescein-6-isothiocyanate: Another isomer of fluorescein isothiocyanate with similar fluorescent properties.
Alexa Fluor 488: A derivative of fluorescein with enhanced photostability and fluorescence intensity.
DyLight 488: Another fluorescein derivative designed for greater photostability and higher fluorescence intensity.
Uniqueness: Fluorescein isothiocyanate isomer I is unique due to its specific reactivity with nucleophiles and its well-established use in various scientific applications. Its ability to form stable covalent bonds with proteins and other biomolecules makes it a valuable tool in research and diagnostics .
Eigenschaften
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-4-isothiocyanatobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)17-7-11(22-10-28)1-4-14(17)21(25)26/h1-9,23H,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJPEKSIBAZDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014888 | |
| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-4-isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3012-71-3 | |
| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-4-isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















